8-Ethoxy-7-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one
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Overview
Description
8-Ethoxy-7-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
Preparation Methods
The synthesis of 8-Ethoxy-7-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method includes the treatment of a quinazoline derivative with sodium azide, followed by cyclization to form the tetrazole ring . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, often using catalysts and controlled environments to facilitate the reactions .
Chemical Reactions Analysis
8-Ethoxy-7-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the tetrazole ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Ethoxy-7-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 8-Ethoxy-7-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival . The compound induces cell cycle arrest and apoptosis in cancer cells, primarily through the generation of reactive oxygen species and the activation of apoptotic pathways .
Comparison with Similar Compounds
8-Ethoxy-7-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one can be compared with other quinazoline derivatives, such as:
4,6,7-Trisubstituted quinazoline derivatives: These compounds also exhibit significant antitumor activity but differ in their substitution patterns and specific biological targets.
Imidazo[1,5-a]quinolines: These compounds share a similar fused ring structure but have different functional groups and biological activities.
Benzothiazole-containing quinazolines: These derivatives have shown remarkable antitumor effects and are structurally related to the compound .
Properties
CAS No. |
62484-00-8 |
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Molecular Formula |
C11H11N5O3 |
Molecular Weight |
261.24 g/mol |
IUPAC Name |
8-ethoxy-7-methoxy-4H-tetrazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C11H11N5O3/c1-3-19-9-5-7-6(4-8(9)18-2)10(17)12-11-13-14-15-16(7)11/h4-5H,3H2,1-2H3,(H,12,13,15,17) |
InChI Key |
HDRNNKHZLFJAKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N3C(=NN=N3)NC2=O)OC |
Origin of Product |
United States |
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